molecular formula C6H6N2O4S B045428 Methyl 3-amino-5-nitrothiophene-2-carboxylate CAS No. 113899-36-8

Methyl 3-amino-5-nitrothiophene-2-carboxylate

Cat. No. B045428
M. Wt: 202.19 g/mol
InChI Key: WUOQQUBKJDJZJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 3-amino-5-nitrothiophene-2-carboxylate involves the nitration of methyl-3-hydroxythiophene-2-carboxylate, leading to products previously thought to be isomers based on carbon-13 NMR data. These processes are crucial for the production of derivatives used in further chemical reactions and applications (Barker et al., 2001).

Molecular Structure Analysis

The crystal structure analysis reveals that methyl 3-aminothiophene-2-carboxylate crystallizes in the monoclinic system, with molecules linked through hydrogen bond interactions. These interactions are crucial for understanding the compound's stability and reactivity. Dispersion energy dominates in crystal packing, indicating significant van der Waals interactions within the structure (Tao et al., 2020).

Chemical Reactions and Properties

Methyl 3-amino-5-nitrothiophene-2-carboxylate undergoes various chemical reactions, including nitration, substitution, and cyclization. These reactions are influenced by its functional groups, leading to a wide range of derivatives. For instance, its reaction with secondary aliphatic amines, in the presence of AgNO3, produces 3-alkyl-2-amino-5-nitrothiophenes through oxidative nucleophilic substitution of hydrogen, highlighting its synthetic versatility (Bianchi et al., 2007).

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

Methyl 3-amino-5-nitrothiophene-2-carboxylate and its derivatives have been explored for their potential in medicinal chemistry. For instance, a series of nitrothiophene-5-carboxamides with aminoalkyl side chains exhibited properties as radiosensitizers and bioreductively activated cytotoxins, indicating potential applications in cancer therapy (Threadgill et al., 1991).

Organic Synthesis and Chemical Reactions

The compound has been utilized in various chemical reactions and syntheses. For instance, it has been used in the synthesis of 3,3′-Azothiophene, showcasing its utility in creating novel chemical structures (Glover, Huddleston, & Wood, 2013). Additionally, it plays a role in the synthesis of 1-amino-4-methylthio-2-nitro-1,3-butadienes, further demonstrating its versatility in organic synthesis (Surange, Kumaran, Rajappa, Rajalakshmi, & Pattabhi, 1997).

Catalysis and Nucleophilic Substitution Reactions

The compound is involved in catalysis and nucleophilic substitution reactions. For example, it has been used in the study of piperidine reactions with methyl 2-methoxy-3-nitrothiophen-5-carboxylate, which is essential in understanding the mechanisms of certain organic reactions (Consiglio, Arnone, Spinelli, & Noto, 1981).

PARP Inhibition for Cancer Therapy

Research has also been conducted on thiophenecarboxamides, including derivatives of Methyl 3-amino-5-nitrothiophene-2-carboxylate, for their inhibitory activity against poly(ADP-ribose)polymerase (PARP), a target in cancer therapy (Shinkwin, Whish, & Threadgill, 1999).

Future Directions

“Methyl 3-amino-5-nitrothiophene-2-carboxylate” is a key intermediate in organic synthesis, medicine, dyes, and pesticides . It is also a key starting material in agrochemical products, providing herbicidal protection through thiafulone or the sulfonylurea herbicide . Furthermore, compounds containing thiophene can serve as crucial precursors for a variety of functional materials of luminescence, redox, non-linear optical discoloration, and electronic transport, owing to their highly photophysical properties .

properties

IUPAC Name

methyl 3-amino-5-nitrothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c1-12-6(9)5-3(7)2-4(13-5)8(10)11/h2H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOQQUBKJDJZJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384568
Record name methyl 3-amino-5-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-5-nitrothiophene-2-carboxylate

CAS RN

113899-36-8
Record name methyl 3-amino-5-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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